molecular formula C11H15NO3 B056606 2-(3,4-Dihydroxyphenyl)valeramide, (R)- CAS No. 117406-77-6

2-(3,4-Dihydroxyphenyl)valeramide, (R)-

Cat. No.: B056606
CAS No.: 117406-77-6
M. Wt: 209.24 g/mol
InChI Key: GDXQWRJYXZXWMT-MRVPVSSYSA-N
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Description

Chemical Identity: 2-(3,4-Dihydroxyphenyl)valeramide, (R)- (CAS No. 154-62-1) is a catechol derivative with a valeramide (pentanamide) side chain. Its molecular formula is C₁₁H₁₅NO₃, and it features a stereospecific (R)-configuration at the α-carbon of the valeramide group. The compound is also known by synonyms such as α-propyldopacetamide and dihydroxyphenylvaleramide .

Properties

CAS No.

117406-77-6

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2R)-2-(3,4-dihydroxyphenyl)pentanamide

InChI

InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)/t8-/m1/s1

InChI Key

GDXQWRJYXZXWMT-MRVPVSSYSA-N

SMILES

CCCC(C1=CC(=C(C=C1)O)O)C(=O)N

Isomeric SMILES

CCC[C@H](C1=CC(=C(C=C1)O)O)C(=O)N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)O)O)C(=O)N

Synonyms

Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (R)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Features :

  • A 3,4-dihydroxyphenyl (catechol) moiety, which is critical for interactions with catecholamine receptors or enzymes.
  • A five-carbon valeramide chain with an amide functional group, contributing to metabolic stability compared to amine analogs.
  • The (R)-enantiomer likely exhibits distinct pharmacological activity compared to the (S)-form due to stereochemical preferences in biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a comparative analysis of 2-(3,4-Dihydroxyphenyl)valeramide, (R)- with structurally related catechol derivatives:

Parameter 2-(3,4-Dihydroxyphenyl)valeramide, (R)- Dopamine Hydrochloride Dorzolamide Hydrochloride
CAS No. 154-62-1 62-31-7 130693-82-2
Molecular Formula C₁₁H₁₅NO₃ C₈H₁₂ClNO₂ C₁₀H₁₆N₂O₄S₃·HCl
Key Functional Groups Catechol, valeramide (amide) Catechol, ethylamine (primary amine) Sulfonamide, thiadiazole ring
Stereochemistry (R)-configuration at α-carbon No stereocenter (2S,4S)-configuration
Biological Role Not explicitly reported Neurotransmitter, vasopressor Carbonic anhydrase inhibitor (glaucoma)
Metabolic Stability Likely high (amide vs. amine) Low (rapidly metabolized) Moderate (sulfonamide stability)

Key Differences and Implications

Functional Group Variation: Amide vs. Amine: The amide group in 2-(3,4-Dihydroxyphenyl)valeramide confers greater resistance to enzymatic degradation (e.g., monoamine oxidase) compared to dopamine’s primary amine . This could enhance oral bioavailability or prolong half-life. Catechol Retention: Both compounds retain the catechol moiety, which is essential for binding to adrenergic or dopaminergic receptors. However, dopamine’s ethylamine chain is shorter, favoring rapid receptor activation, while the valeramide chain may alter affinity or selectivity .

This is critical for optimizing therapeutic efficacy and minimizing off-target effects .

Therapeutic Divergence: Dopamine HCl is clinically used for acute hypotension and shock due to its vasopressive action .

Research Findings and Gaps

  • Pharmacological Data: Limited studies on 2-(3,4-Dihydroxyphenyl)valeramide, (R)- are available in the provided evidence. Further research is needed to elucidate its receptor binding profile, pharmacokinetics, and toxicity.
  • Safety Profiles : Dopamine HCl has well-documented GHS classifications (e.g., acute toxicity, skin irritation) , but analogous data for the valeramide derivative are absent.

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